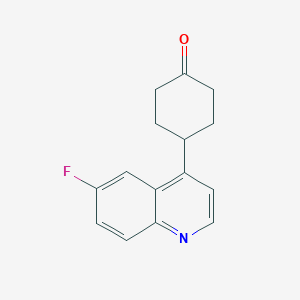

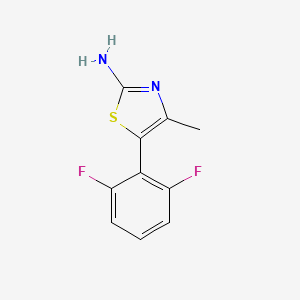

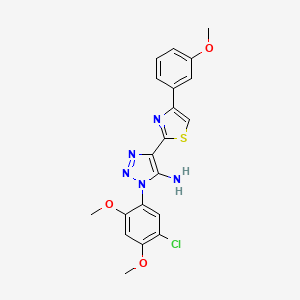

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C16H18F3N5O3S and its molecular weight is 417.41. The purity is usually 95%.

BenchChem offers high-quality 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Alkylation and Reactivity : Alkylimidazole-2-carboxylates, related to the core structure of the compound , can be alkylated with methyl triflate, producing N-methylimidazolium salts. These salts demonstrate reactivity with various compounds such as benzyl alcohol, pyrrolidin-1-yl)cyclohexene, and diethylamine, leading to the formation of benzyl alkyl carbonates, enamino esters, and urethanes (Bakhtiar & Smith, 1994).

Medicinal Chemistry and Drug Development

- Antitumor Activity : Compounds structurally related to 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide have shown potential in antitumor activity. For instance, 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones exhibit curative activity against certain types of leukemia and may act as prodrug modifications of acyclic triazenes (Stevens et al., 1984).

Chemical Reagents and Catalysis

- Diazotransfer Reagent : The design and synthesis of imidazole-1-sulfonyl azide hydrochloride, a related compound, serve as an efficient diazotransfer reagent. It acts as a "diazo donor" for converting primary amines into azides and methylene substrates into diazo compounds, highlighting its utility in chemical synthesis (Goddard-Borger & Stick, 2007).

- Catalysis in Synthesis : 4-(1-Imidazolium) butane sulfonate, a related catalyst, is highly effective in the solvent-free synthesis of substituted imidazoles. It demonstrates advantages like high yields, environmental friendliness, and easy product purification (Rahman et al., 2012).

Pharmaceutical Research

- Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, structurally similar to the subject compound, show potential as selective class III agents in cardiac electrophysiology. These compounds indicate the viability of the 1H-imidazol-1-yl moiety for producing class III electrophysiological activity (Morgan et al., 1990).

Synthetic Chemistry

- Preparation of Aryl Imidazolyl Sulfides and Sulfones : The preparation and reactivity of aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides, which are structurally related, involve displacement reactions and oxidation processes (Egolf & Bilder, 1994).

- Synthones for Heterocyclic Compounds : 1-Sulfonyl-1,2,3-triazoles, closely related to the compound of interest, are stable precursors for Rh–azavinyl carbenes, useful in synthesizing various important heterocycles in both synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Polymer Science

- Polycondensation and Polymer Synthesis : Pyridine-2,6-dicarboxylic acid phenyl ester, structurally similar to the compound , has been used in the synthesis of polyamides and polyimides with high thermal stability. This highlights its relevance in the field of polymer science (Banihashemi & Eghbali, 1976).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those based on 5-[4-(1h-imidazol-1-yl)phenyl]-2h-tetrazole, have been used to synthesize metal (ii) complexes . These complexes have been observed to interact with electrodes in a lead-acid battery

Mode of Action

It can be inferred from related compounds that it may interact with its targets to form stable complexes . This interaction could potentially alter the redox rates of the electrodes in a lead-acid battery .

Biochemical Pathways

Based on the observed effects on redox rates in related compounds, it can be hypothesized that this compound may influence electron transfer processes .

Result of Action

Related compounds have been observed to decrease the redox rates of electrodes in a lead-acid battery, suggesting that this compound may have similar effects .

Propiedades

IUPAC Name |

4-(1H-imidazol-5-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O3S/c17-16(18,19)12-4-1-2-5-13(12)22-15(25)23-6-3-7-24(9-8-23)28(26,27)14-10-20-11-21-14/h1-2,4-5,10-11H,3,6-9H2,(H,20,21)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIYPXCNUZBEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)

![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)

![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)